The compound can be classified as a pharmaceutical intermediate and is often associated with compounds used in the treatment of depression and anxiety disorders. Its structural characteristics allow it to interact with neurotransmitter systems, making it a subject of interest in pharmacological research. The compound's CAS Number is 873310-28-2, which facilitates its identification in chemical databases.
The synthesis of N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride generally involves several key steps:
The synthesis can be optimized by adjusting parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity .
The molecular structure of N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride can be represented by its molecular formula . Key features include:
The structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its conformational dynamics and stability .
N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride participates in various chemical reactions:
These reactions are essential for the development of derivatives that may exhibit improved pharmacological properties .
The mechanism of action for N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride primarily involves modulation of neurotransmitter systems. It is believed to act on serotonin receptors, potentially enhancing serotonin levels in synaptic clefts. This action may contribute to its antidepressant effects by alleviating symptoms associated with mood disorders.
Studies have shown that compounds with similar structures often engage in selective serotonin reuptake inhibition, leading to increased serotonin availability . Additionally, the biphenylyloxy group may enhance receptor affinity and selectivity.
Key physical and chemical properties include:
These properties are crucial for determining handling procedures and storage conditions .
N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride has several applications:
The ongoing research into this compound's properties continues to reveal potential new therapeutic uses, underscoring its importance in both academic and industrial settings .
N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride is a synthetically designed organic compound with the systematic IUPAC name N-methyl-3-(2-phenylphenoxy)propan-1-amine hydrochloride. Its molecular formula is C₁₆H₂₀ClNO, corresponding to a molecular weight of 277.79 g/mol . The hydrochloride salt form enhances stability and solubility compared to the free base. Key identifiers include:
Structurally, the compound features:
Table 1: Structural Comparison of Related Propylamine Derivatives
Compound Name | Molecular Formula | Key Structural Differences | |
---|---|---|---|
N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine·HCl | C₁₆H₂₀ClNO | Biphenyl ether, tertiary amine | |
N-Methyl-3-phenylpropylamine·HCl | C₁₀H₁₆ClN | Single phenyl ring, no ether linkage | |
(S)-Fluoxetine | C₁₇H₁₈F₃NO | Trifluoromethylphenoxy group, chiral center | |
3-Hydroxy-N-methyl-3-phenyl-propylamine | C₁₀H₁₅NO | Hydroxy group instead of ether linkage | [3] [4] [8] |
This compound emerged in the late 1980s–1990s during structure-activity relationship (SAR) studies targeting monoamine neurotransmitter systems. Its design drew inspiration from two pharmacological templates:
Key research milestones:
Table 2: Historical Progression of Key Research
Timeframe | Research Focus | Key Findings | |
---|---|---|---|
1980–1995 | Structural conception & synthesis | Ether linkage optimization for metabolic stability | |
1995–2005 | In vitro target screening | Demonstrated SERT affinity and MAO-A inhibition | |
2005–Present | Mechanistic & analog studies | Biphenyl group linked to enhanced receptor retention | [7] |
The compound’s significance stems from its unique structural hybridity, merging a biphenyl ether with a tertiary propylamine chain. This confers three key pharmacological attributes:
Table 3: Pharmacological Profile Relative to Key Analogs
Property | Target Compound | N-Methyl-3-phenylpropylamine·HCl | (S)-Fluoxetine | |
---|---|---|---|---|
Molecular Weight (g/mol) | 277.79 | 169.65 | 309.33 | |
SERT IC₅₀ (predicted) | ~5 µM | >100 µM | 0.01 µM | |
MAO-A Inhibition | Moderate | Weak | Negligible | |
Key Structural Feature | Biphenyl ether | Single phenyl | Trifluoromethylphenoxy | [3] [4] |
This compound remains a valuable SAR prototype for designing dual-acting antidepressants, though its development status remains preclinical. Recent interest focuses on its potential as a fragment for covalent inhibitors or positron emission tomography (PET) ligands targeting monoaminergic pathways [7].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0